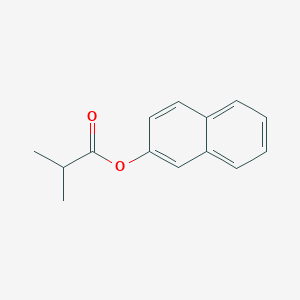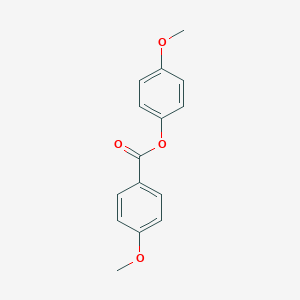
4-nitrophenyl 4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-nitrophenyl 4-methylbenzoate: is an organic compound with the molecular formula C₁₄H₁₁NO₄ and a molecular weight of 257.24 g/mol . It is a derivative of p-toluic acid and 4-nitrophenol, and it is often used in organic synthesis and various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidation of p-Cymene: p-Toluic acid can be synthesized by the oxidation of p-cymene using nitric acid.
Reaction of p-Chlorotoluene and Metallic Sodium: This method involves the reaction of p-chlorotoluene with metallic sodium.
Hydrolysis of p-Tolunitrile: p-Toluic acid can also be prepared by hydrolyzing p-tolunitrile.
Industrial Production Methods: The industrial production of p-toluic acid typically involves the oxidation of p-xylene to produce terephthalic acid, with p-toluic acid being an intermediate in this process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: p-Toluic acid can undergo oxidation to form terephthalic acid.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used for the oxidation of p-cymene.
Reduction: Reducing agents like hydrogen gas or metal hydrides can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Terephthalic acid.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Radiolabeled Compounds: 4-nitrophenyl 4-methylbenzoate is used in the synthesis of radiolabeled compounds for molecular imaging.
Biology and Medicine:
Radiopharmaceuticals: It is used in the preparation of radiopharmaceuticals for positron emission tomography (PET) imaging.
Industry:
Polyethylene Terephthalate Production: p-Toluic acid is an intermediate in the production of terephthalic acid, which is used to manufacture polyethylene terephthalate.
Mecanismo De Acción
The mechanism of action of p-toluic acid, 4-nitrophenyl ester involves its ability to act as an acylating agent. The ester group can be hydrolyzed to release p-toluic acid and 4-nitrophenol, which can then participate in various biochemical pathways .
Comparación Con Compuestos Similares
p-Toluic Acid: A precursor and intermediate in the synthesis of p-toluic acid, 4-nitrophenyl ester.
4-Nitrophenol: Another precursor used in the synthesis.
Uniqueness: 4-nitrophenyl 4-methylbenzoate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and applications in various fields .
Propiedades
Número CAS |
15023-67-3 |
|---|---|
Fórmula molecular |
C14H11NO4 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
(4-nitrophenyl) 4-methylbenzoate |
InChI |
InChI=1S/C14H11NO4/c1-10-2-4-11(5-3-10)14(16)19-13-8-6-12(7-9-13)15(17)18/h2-9H,1H3 |
Clave InChI |
IQTZVMBCINKMHK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canónico |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




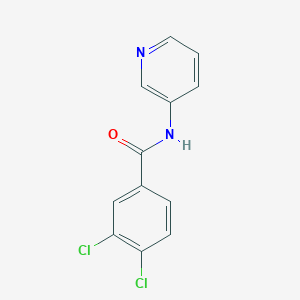
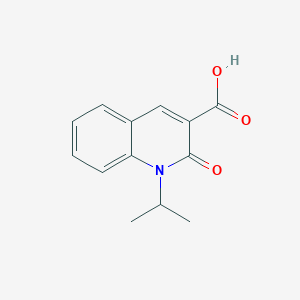
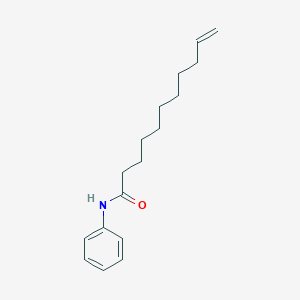

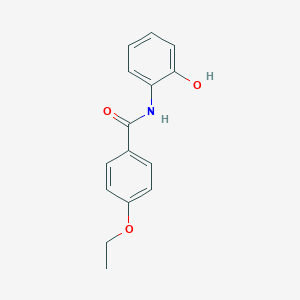
![Butanamide, N-[2,6-bis(1-methylethyl)phenyl]-](/img/structure/B185157.png)


